
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a dimethylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane can be achieved through several methods. One common approach involves the bromination of 4-(ethylsulfanyl)-2,2-dimethylbutane using bromine or N-bromosuccinimide (NBS) under radical conditions. The reaction typically requires a solvent such as carbon tetrachloride (CCl4) and a radical initiator like azobisisobutyronitrile (AIBN) to facilitate the formation of the bromine radical.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of 4-(ethylsulfanyl)-2,2-dimethylbutane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Alcohols, amines.
Oxidation: Sulfoxides, sulfones.
Reduction: 4-(ethylsulfanyl)-2,2-dimethylbutane.
Scientific Research Applications
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. These reactions can lead to the formation of new compounds with different properties and activities.
Comparison with Similar Compounds
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylbutane can be compared with other similar compounds, such as:
1-Bromo-4-(methylsulfanyl)-2,2-dimethylbutane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-Bromo-4-(ethylsulfanyl)butane: Lacks the dimethyl substitution on the butane backbone.
1-Bromo-4-(ethylsulfanyl)-2,2-dimethylpentane: Contains an additional carbon atom in the backbone.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H17BrS |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
1-bromo-4-ethylsulfanyl-2,2-dimethylbutane |
InChI |
InChI=1S/C8H17BrS/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3 |
InChI Key |
XRJDRSJPBOAMFI-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


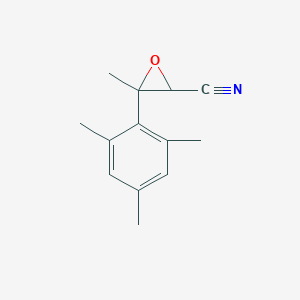
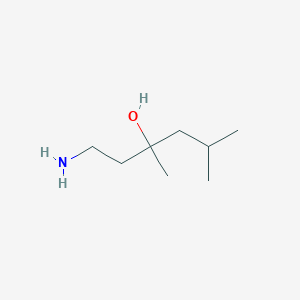
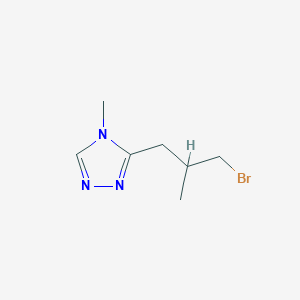
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
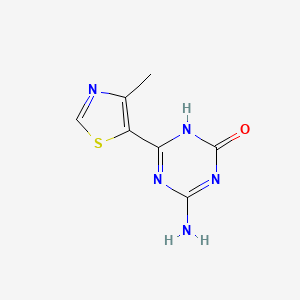
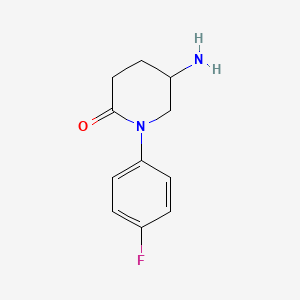
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
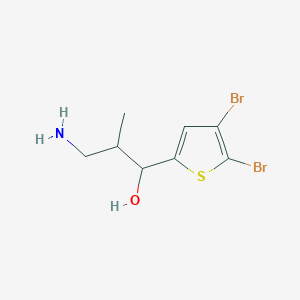
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
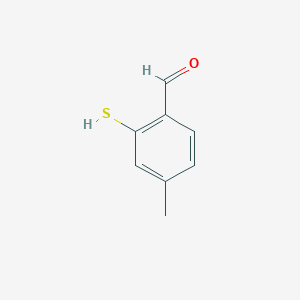
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)

![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)
